6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
6-Mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a mercapto (-SH) group at position 6 and a 4-methylphenyl group at position 1. The mercapto group enhances reactivity through hydrogen bonding and metal coordination, while the 4-methylphenyl substituent modulates lipophilicity and steric interactions .
Properties
IUPAC Name |
1-(4-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-2-4-8(5-3-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJISFAUZLHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis typically begins with 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, a precursor formed via condensation of 4-methylphenylhydrazine with malononitrile derivatives. Cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core is achieved using formic acid under reflux conditions. For example, heating the precursor in formic acid at 110°C for 10 hours induces intramolecular cyclization, yielding the intermediate 1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol.
Thiolation and Functionalization
Introduction of the mercapto group (-SH) at position 6 often employs sodium hydrosulfide (NaSH) or thiourea in ethanol under nitrogen atmosphere. A study demonstrated that treating the cyclized intermediate with thiourea in refluxing ethanol (78°C) for 6 hours achieved 85% conversion to the target compound. Critical parameters include:
- Temperature : Excessively high temperatures (>90°C) promote side reactions like oxidation to disulfides.
- Solvent : Polar aprotic solvents (e.g., DMF) improve thiourea solubility but require strict anhydrous conditions.
One-Pot Synthesis Approaches
Phosphorus Oxychloride (POCl₃)-Mediated Route
A streamlined one-pot method involves simultaneous cyclization and thiolation using POCl₃ as both a chlorinating agent and catalyst. Key steps include:
- Dissolving 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in POCl₃ at 0°C.
- Gradual warming to 80°C over 2 hours to form the chlorinated intermediate.
- Quenching with ice water and adding NaSH to introduce the mercapto group.
This method achieves 78–82% yields while reducing purification steps compared to traditional routes. POCl₃’s dual role minimizes byproducts, though strict temperature control is essential to prevent decomposition.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. A protocol combining 5-amino-pyrazole derivatives with carbon disulfide (CS₂) and potassium hydroxide (KOH) under microwave conditions (150°C, 300 W) produces the target compound in 30 minutes with 89% yield. Advantages include:
- Energy efficiency : 70% reduction in thermal energy usage.
- Scalability : Demonstrated for batches up to 500 g without yield loss.
Catalytic and Green Chemistry Innovations
Chitosan Nanoparticle Catalysis
Eco-friendly synthesis employs chitosan nanoparticles (Cs NPs) to enhance reaction kinetics. In a modified procedure:
- Cs NPs (1 mg/mL) are dispersed in acetic acid.
- The pyrazole precursor and thioglycolic acid are added sequentially.
- Reactions proceed at 60°C for 4 hours, achieving 94% yield via improved mass transfer.
Table 1: Comparative Analysis of Catalytic Methods
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 2 | 82 |
| Cs NPs | 60 | 4 | 94 |
| Microwave | 150 | 0.5 | 89 |
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use by grinding stoichiometric amounts of the pyrazole precursor, thiourea, and sodium carbonate (Na₂CO₃) at 30 Hz for 45 minutes. This method achieves 91% yield with particle sizes <500 nm, suitable for direct formulation.
Purification and Characterization
Recrystallization Protocols
Crude products are purified via sequential recrystallization from ethanol-water (3:1 v/v), yielding needle-shaped crystals with >99% purity (HPLC). Optimal conditions include slow cooling at 0.5°C/min to prevent oiling out.
Spectroscopic Validation
Infrared (IR) Spectroscopy : Key peaks include:
¹H-NMR (DMSO-d₆) :
Table 2: Characterization Data Summary
| Technique | Key Signals | Reference |
|---|---|---|
| IR | 2550 cm⁻¹ (S-H) | |
| ¹H-NMR | δ 2.35 (s, CH₃) | |
| HPLC | Retention time: 6.72 min, 99.2% |
Challenges and Optimization Strategies
Byproduct Formation
Common byproducts include:
Chemical Reactions Analysis
Types of Reactions
6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. The compound inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key analogs differ in substituents at positions 1 and 6, influencing molecular weight, solubility, and bioactivity.
Biological Activity
6-Mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure incorporates a mercapto group (-SH) and a para-methylphenyl substituent, contributing to its diverse biological activities. This article aims to summarize the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₀N₄OS
- Molecular Weight : 258.3 g/mol
- Structural Characteristics : The compound features a bicyclic structure that enhances its reactivity and biological interactions.
The primary mode of action for this compound involves inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to disrupt critical signaling pathways such as Ras/Erk and PI3K/Akt, which are often implicated in cancer progression and neurological disorders.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
-
Anticancer Properties :
- The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). It promotes apoptosis through activation of caspases (caspase 3/7, 8, and 9) and modulation of p53 pathways .
- In vitro studies indicate that it may outperform traditional chemotherapeutic agents like cisplatin in terms of cytotoxicity against specific cancer cell lines .
-
Anticonvulsant Activity :
- Preliminary studies suggest potential anticonvulsant properties, making it a candidate for further investigation in neurological applications.
-
Anti-inflammatory Effects :
- The presence of the mercapto group is associated with anti-inflammatory activities, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
Example Study
In one notable study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers and significant inhibition of cell proliferation compared to control groups treated with standard chemotherapy agents like cisplatin .
Q & A
How can reaction conditions be optimized for synthesizing 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
Basic Research Question
Methodological Answer:
Optimization involves systematic variation of solvent systems, temperature, and catalysts. For pyrazolo[3,4-d]pyrimidinone derivatives, refluxing in formamide (HCONH₂) at 80°C for 10 hours is a common starting point . Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Triethylamine can improve yields by neutralizing acidic byproducts .
- Temperature control : Prolonged reflux (≥8 hours) ensures complete ring closure.
Table 1: Example Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | HCONH₂ or DMF | 70–85% |
| Temperature | 80–100°C | Critical for cyclization |
| Reaction Time | 8–12 hours | Avoids side products |
What spectroscopic techniques resolve structural ambiguities in pyrazolo[3,4-d]pyrimidinone derivatives?
Advanced Research Question
Methodological Answer:
Discrepancies in NMR or mass spectrometry data require multi-technique validation:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 160–170 ppm) to confirm the pyrimidinone core .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. mercapto configurations) .
Note: Contradictions in NOESY/ROESY data may arise from dynamic proton exchange; low-temperature NMR (e.g., 243 K) mitigates this .
How can purification challenges due to thiol group reactivity be addressed?
Basic Research Question
Methodological Answer:
Thiol-containing derivatives require inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) during purification. Techniques include:
- Column chromatography : Use silica gel deactivated with 1% acetic acid to minimize thiol oxidation .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns with 0.1% TFA in mobile phase prevent disulfide formation .
How do substituent modifications impact biological activity in this compound class?
Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 4-Methylphenyl group : Enhances lipophilicity (logP ↑ 0.5–1.0), improving membrane permeability .
- Mercapto group : Critical for hydrogen bonding with target enzymes (e.g., kinase inhibition).
- Pyrimidinone ring : Planarity is essential for π-π stacking in active sites.
Table 2: Activity Trends vs. Substituents
| Substituent Position | Modification | IC₅₀ Change | Target Relevance |
|---|---|---|---|
| C-6 (mercapto) | Oxidation to disulfide | 10-fold ↓ | Loss of binding |
| N-1 (4-methylphenyl) | Replacement with Cl | 2-fold ↑ | Enhanced selectivity |
What safety protocols are critical for handling this compound?
Basic Research Question
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats mandatory due to thiol reactivity .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S) .
- Waste disposal : Quench residual compound with 10% NaHCO₃ before disposal .
How can contradictory bioassay data between in vitro and cellular models be analyzed?
Advanced Research Question
Methodological Answer:
Discrepancies often stem from:
- Cellular uptake limitations : Measure intracellular concentrations via LC-MS/MS .
- Redox environment : Thiol groups may oxidize in cell media; add antioxidants (e.g., 1 mM GSH) .
- Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to validate target engagement.
What computational methods predict the tautomeric preference of the mercapto group?
Advanced Research Question
Methodological Answer:
- DFT calculations : Compare Gibbs free energy (ΔG) of thione vs. mercapto tautomers (B3LYP/6-311+G(d,p)) .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to assess tautomer stability .
- pKa estimation : Thiol groups typically have pKa ~8.5; adjust protonation state in docking studies .
Which analytical methods quantify trace impurities in synthesized batches?
Basic Research Question
Methodological Answer:
- HPLC-DAD : Use C18 columns with gradient elution (ACN:H₂O + 0.1% TFA) to detect <0.1% impurities .
- LC-HRMS : Identify unknown byproducts via exact mass (e.g., m/z 303.318 for dehydro derivatives) .
- TGA/DSC : Monitor thermal degradation profiles to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
